molecular formula C16H21FN2O3S2 B2874915 2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide CAS No. 2034426-75-8

2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide

Cat. No.: B2874915
CAS No.: 2034426-75-8
M. Wt: 372.47
InChI Key: YSVFHRIHIZUUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide (CAS 2034426-75-8) is a chemical compound with the molecular formula C16H21FN2O3S2 and a molecular weight of 372.48 g/mol . This acetamide derivative is built on a structurally distinct 8-azabicyclo[3.2.1]octane scaffold, a core structure recognized in medicinal chemistry for its topological properties and potential for receptor interaction . The molecule features a (4-fluorophenyl)thio side chain and a key methylsulfonyl (mesyl) group attached to the nitrogen of the azabicyclic ring system, which can significantly influence the molecule's physicochemical properties and binding affinity. The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a privileged structure in neuroscience and pharmacology, with well-documented applications in the development of ligands for central nervous system targets . Related compounds based on this scaffold have been investigated as potent and selective antagonists for neurohormonal receptors, such as the vasopressin V1A receptor, highlighting the therapeutic relevance of this chemical class . The specific modifications present in this compound—including the fluorophenylthio ether and the sulfonamide group—suggest it is a valuable intermediate or tool compound for researchers exploring new biologically active molecules. It is suited for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S2/c1-24(21,22)19-13-4-5-14(19)9-12(8-13)18-16(20)10-23-15-6-2-11(17)3-7-15/h2-3,6-7,12-14H,4-5,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVFHRIHIZUUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by a bicyclic core with a methylsulfonyl group and a fluorophenyl thioether moiety. The presence of the fluorine atom is often associated with enhanced lipophilicity and biological activity, making it an interesting subject for pharmacological investigation.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the 4-fluorophenyl group have shown selective inhibition of histone deacetylases (HDACs), which are critical in cancer progression. In vitro assays demonstrated that such compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism for their antitumor effects.

CompoundIC50 (μM)TargetReference
FNA1.30HepG2
SAHA17.25HepG2

The above table highlights the potency of similar compounds against HepG2 liver cancer cells, illustrating the potential of This compound in targeting tumor growth.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • HDAC Inhibition : Similar compounds have been shown to selectively inhibit HDAC1, HDAC2, and HDAC3, leading to altered gene expression profiles that promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, further contributing to their antitumor activity.

Case Studies

  • In Vitro Studies : A study exploring the effects of related thioether compounds on various cancer cell lines indicated that modifications at the para position of the phenyl group significantly influenced biological activity, with fluorinated derivatives exhibiting enhanced potency.
    "The introduction of electronegative groups such as fluorine led to increased lipophilicity and improved interaction with cellular targets" .
  • In Vivo Efficacy : Animal models have demonstrated that compounds similar to This compound can effectively inhibit tumor growth, providing a promising outlook for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

2-(4-Ethoxyphenyl)-N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
  • Key Difference : Replaces the 4-fluorophenylthio group with a 4-ethoxyphenylacetamide.
  • Implications: The ethoxy group is electron-donating (vs. fluorine’s electron-withdrawing effect), altering electronic interactions with target receptors.
N-(Bis(4-Fluorophenyl)methyl)-8-(2-(Dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a)
  • Key Difference: Features a bis(4-fluorophenyl)methoxy group and a dimethylaminoethyl substituent on the azabicyclo nitrogen.
  • Implications: The dimethylaminoethyl group introduces basicity, enhancing solubility in acidic environments (unlike the methylsulfonyl group). Oxalate salt formation improves crystallinity and bioavailability .

Modifications on the Azabicyclo Nitrogen

3-Pyridinecarboxamide, 5-chloro-2-[[2-[(3-exo)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethyl]amino]-N-2-pyridinyl
  • Key Difference: Replaces methylsulfonyl with a 4-fluorophenoxy-linked pyridinecarboxamide.
  • Pyridinecarboxamide may enhance hydrogen-bonding interactions with targets .
N-(4-Chloro-2-nitrophenyl)-N-(Methylsulfonyl)acetamide
  • Key Difference: Contains a nitro group and methylsulfonyl-acetamide on a chlorophenyl ring (non-azabicyclo core).
  • Implications :
    • Nitro group’s strong electron-withdrawing effect increases reactivity, contrasting with fluorine’s moderate electronegativity.
    • Methylsulfonyl-acetamide motif mirrors the main compound, suggesting shared stability or metabolic pathways .

Core Structure and Functional Group Comparisons

Compound Azabicyclo Substituent Aromatic/Functional Group Key Properties
2-((4-Fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo...)acetamide 8-methylsulfonyl 4-fluorophenylthio-acetamide High lipophilicity; electron-withdrawing fluorine enhances stability
2-(4-Ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo...)acetamide 8-methylsulfonyl 4-ethoxyphenyl-acetamide Moderate lipophilicity; electron-donating ethoxy may reduce target affinity
Compound 10a (Oxalate salt) 8-(2-dimethylaminoethyl) Bis(4-fluorophenyl)methoxy Enhanced solubility (oxalate salt); basic dimethylaminoethyl improves protonation
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N/A 4-chloro-2-nitrophenyl, methylsulfonyl High reactivity (nitro group); methylsulfonyl-acetamide mimics main compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.